![molecular formula C11H12N2O3 B2354387 [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid CAS No. 876716-55-1](/img/structure/B2354387.png)
[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They are used in the treatment of numerous diseases and show promising therapeutic potential . One of the benzimidazole derivatives is 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The structure of the synthesized compounds is established using FTIR, 1H-NMR, and MS .
Molecular Structure Analysis
Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G (d,p) basis set .
Chemical Reactions Analysis
Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .
Scientific Research Applications
Synthesis and Derivative Creation
- Synthesis of Novel Compounds : Indole-Benzimidazole derivatives, including compounds related to “[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid”, have been synthesized for potential applications in various fields (Wang et al., 2016).
Anticancer and Antitubercular Properties
- Anticancer Evaluation : Certain Benzimidazole derivatives have shown potential as anticancer agents, particularly against breast cancer cell lines (Salahuddin et al., 2014).
- Anti-tubercular and Antimicrobial Activities : Some Benzimidazole acetic acid derivatives have demonstrated promising anti-tubercular and antimicrobial activities, suggesting potential applications in treating infectious diseases (Maste et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition in Industrial Applications : Benzimidazole derivatives have been explored as corrosion inhibitors, particularly for protecting mild steel in acidic environments, indicating their potential industrial applications (Yadav et al., 2013).
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors , making them pivotal structures in drug design .
Mode of Action
Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems . This interaction can lead to various biological activities .
Biochemical Pathways
Benzimidazole derivatives have been found to have a wide range of biological properties, suggesting they may impact multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have been found to have various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
Action Environment
The biological activity of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the biological environment .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzimidazole derivatives have been found to bind to tubulin proteins, disrupting microtubule assembly and cell division .
Cellular Effects
The cellular effects of [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid are not well-documented. Benzimidazole derivatives have been reported to have various effects on cells. For example, some benzimidazole derivatives have shown antiproliferative activity against cancer cells .
Molecular Mechanism
It is known that benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives have been reported to show changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
Benzimidazole derivatives have been reported to show varying effects at different dosages in animal models .
Metabolic Pathways
It is known that benzimidazole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that benzimidazole derivatives can be rapidly absorbed, metabolised and excreted following oral exposure .
Subcellular Localization
Benzimidazole derivatives have been reported to have various effects on subcellular localization .
properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-2-3-8-9(4-7)13-10(12-8)5-16-6-11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAQWCRZVCGWMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)COCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.